molecular formula C19H22BrN3O3S2 B15200560 2-(4-((5-Bromothiophen-2-yl)sulfonyl)piperazin-1-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethan-1-one

2-(4-((5-Bromothiophen-2-yl)sulfonyl)piperazin-1-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethan-1-one

Cat. No.: B15200560
M. Wt: 484.4 g/mol
InChI Key: OBKOQEZJWXULNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-((5-Bromothiophen-2-yl)sulfonyl)piperazin-1-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethan-1-one is a complex organic compound that features a combination of several functional groups, including a bromothiophene, sulfonyl, piperazine, and dihydroquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((5-Bromothiophen-2-yl)sulfonyl)piperazin-1-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethan-1-one typically involves multi-step organic reactions. The process may start with the bromination of thiophene to obtain 5-bromothiophene, followed by sulfonylation to introduce the sulfonyl group. Piperazine is then reacted with the sulfonylated bromothiophene to form the piperazine derivative. The final step involves the coupling of this intermediate with a dihydroquinoline derivative under specific reaction conditions such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-((5-Bromothiophen-2-yl)sulfonyl)piperazin-1-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom in the thiophene ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, the compound may be investigated for its potential as a pharmacological agent. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be studied for its therapeutic potential. It may exhibit activity against certain diseases or conditions, and its mechanism of action could be elucidated through pharmacological studies.

Industry

In industry, the compound could find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-((5-Bromothiophen-2-yl)sulfonyl)piperazin-1-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethan-1-one would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other proteins. The compound may exert its effects through binding to these targets and modulating their activity, leading to downstream effects on cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonyl piperazine derivatives, bromothiophene derivatives, and dihydroquinoline derivatives. Examples include:

  • 2-(4-(Methylsulfonyl)piperazin-1-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethan-1-one
  • 2-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethan-1-one

Uniqueness

The uniqueness of 2-(4-((5-Bromothiophen-2-yl)sulfonyl)piperazin-1-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethan-1-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C19H22BrN3O3S2

Molecular Weight

484.4 g/mol

IUPAC Name

2-[4-(5-bromothiophen-2-yl)sulfonylpiperazin-1-yl]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone

InChI

InChI=1S/C19H22BrN3O3S2/c20-17-7-8-19(27-17)28(25,26)22-12-10-21(11-13-22)14-18(24)23-9-3-5-15-4-1-2-6-16(15)23/h1-2,4,6-8H,3,5,9-14H2

InChI Key

OBKOQEZJWXULNT-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CN3CCN(CC3)S(=O)(=O)C4=CC=C(S4)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.